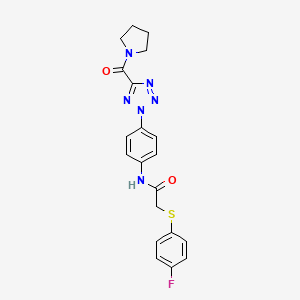

2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O2S/c21-14-3-9-17(10-4-14)30-13-18(28)22-15-5-7-16(8-6-15)27-24-19(23-25-27)20(29)26-11-1-2-12-26/h3-10H,1-2,11-13H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJXDNIBKHJZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is . It features a fluorophenyl group, a thioether linkage, and a pyrrolidine moiety that contributes to its biological profile. The presence of the tetrazole ring is particularly noteworthy due to its involvement in various biological interactions.

The biological activity of this compound may stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit enzymes or receptors crucial for cancer cell proliferation and survival. The pyrrolidine and tetrazole components are believed to enhance binding affinity to these targets, potentially modulating relevant signaling pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the fluorophenyl and thioether groups can significantly impact biological activity. For instance, variations in the substitution pattern on the phenyl rings have been shown to alter potency and selectivity against specific targets.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| A | 4-Fluorophenyl group | Anticancer activity |

| B | Pyrrolidine moiety | Enzyme inhibition |

| C | Tetrazole ring | Antimicrobial effects |

Biological Activity Studies

-

Anticancer Activity

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. For instance, it shows promising results against proteases that are essential for tumor progression.

-

Antimicrobial Properties

- Preliminary tests indicate that this compound also possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

-

Study 1: Cytotoxicity Assessment

A study involving human cancer cell lines revealed that the compound reduced cell viability in a dose-dependent manner, with IC50 values indicating substantial potency compared to standard chemotherapeutics. -

Study 2: Mechanistic Insights

Researchers explored the interaction of the compound with target proteins using molecular docking simulations, revealing strong binding affinities that correlate with observed biological activities.

Comparison with Similar Compounds

Key Observations:

- Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., compound 11 , GSK1570606A ) is associated with enhanced binding affinity to kinase targets due to fluorine’s electronegativity and small atomic radius.

- Tetrazole vs. Thiazole/Triazole : The tetrazole ring in the target compound may confer greater metabolic stability compared to thiazole (GSK1570606A ) or triazole (compound 54 ) cores, which are prone to oxidative degradation.

Research Findings and Data

Structural Analysis via NMR

- The 4-fluorophenylthio group in the target compound would exhibit distinct ¹H NMR signals at δ ~7.2–7.4 ppm (aromatic protons) and ¹³C NMR at δ ~160–165 ppm (C-F coupling), similar to compound 11 .

- The tetrazole ring’s nitrogen atoms would resonate at δ ~140–150 ppm in ¹³C NMR, as seen in tetrazole derivatives from .

Predicted Pharmacokinetics

Q & A

Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide?

The synthesis typically involves sequential coupling reactions. Key steps include:

- Thioether formation : Reacting 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether intermediate .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to couple the intermediate with the tetrazole-containing aniline derivative .

- Pyrrolidine-carbonyl modification : Introducing the pyrrolidine-1-carbonyl group via nucleophilic acyl substitution on the tetrazole ring .

Critical parameters : Temperature (often 0–60°C), solvent choice (DMF, acetonitrile), and catalyst (triethylamine) significantly impact yields (reported 45–72%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

- NMR spectroscopy : Confirm presence of fluorophenyl (¹⁹F NMR, δ -110 to -115 ppm), thioether (¹H NMR, δ 3.5–4.0 ppm for SCH₂), and pyrrolidine (¹³C NMR, δ 45–50 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 455.12) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological strategies include:

- Analog synthesis : Modify the fluorophenyl (e.g., replace with chlorophenyl), tetrazole (e.g., substitute with triazole), or pyrrolidine (e.g., cyclopentyl) groups .

- Biological profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., fluorophenyl enhances kinase inhibition by 3-fold vs. unsubstituted phenyl) .

- Computational docking : Use AutoDock Vina to predict binding modes to targets like EGFR (PDB: 1M17) .

Q. How should researchers address contradictions in reported biological activity data?

Case example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) impacts competitive inhibition results .

- Cell line variability : MCF-7 vs. MDA-MB-231 cells show differing basal kinase expression .

Resolution : Standardize protocols (e.g., ATP at Km concentration) and validate findings across ≥3 cell lines .

Q. What computational methods are suitable for studying this compound’s physicochemical properties?

- Solubility prediction : Use Schrodinger’s QikProp to estimate logS (average -3.1 ± 0.5) .

- Metabolic stability : CYP450 metabolism can be modeled with StarDrop’s DEREK Nexus .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gap: ~4.2 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.